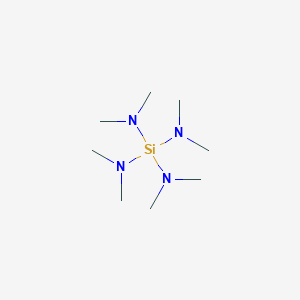
Ethyl 2-amino-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-phenylpropanoate is a chemical compound that belongs to the class of alpha-amino acid esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-phenylpropanoate is not fully understood. However, it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the central nervous system that plays a role in the regulation of neuronal excitability. By binding to GABA receptors, Ethyl 2-amino-3-phenylpropanoate can enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-amino-3-phenylpropanoate has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have anxiolytic and sedative effects in animal models. In addition, Ethyl 2-amino-3-phenylpropanoate has been shown to increase the levels of GABA in the brain, which may contribute to its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 2-amino-3-phenylpropanoate in lab experiments is its relatively simple synthesis method. In addition, it is a versatile starting material for the synthesis of various bioactive compounds. However, one of the limitations of using Ethyl 2-amino-3-phenylpropanoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 2-amino-3-phenylpropanoate. One direction is the synthesis of novel bioactive compounds based on Ethyl 2-amino-3-phenylpropanoate as a starting material. Another direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Finally, the development of new synthetic methods for the preparation of Ethyl 2-amino-3-phenylpropanoate and its derivatives could lead to improved efficiency and yields.
Métodos De Síntesis
Ethyl 2-amino-3-phenylpropanoate can be synthesized through the reaction of ethyl acetoacetate, benzaldehyde, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is a white crystalline solid with a melting point of 90-92°C.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-phenylpropanoate has been widely used as a starting material for the synthesis of various bioactive compounds such as anticonvulsants, analgesics, and anti-inflammatory agents. It has also been used for the synthesis of chiral ligands for asymmetric synthesis. In addition, Ethyl 2-amino-3-phenylpropanoate has been used as a reagent for the determination of amino acids in biological samples.
Propiedades
Número CAS |
1795-96-6 |
|---|---|
Nombre del producto |
Ethyl 2-amino-3-phenylpropanoate |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
Clave InChI |
CJGXMNONHNZEQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N |
SMILES canónico |
CCOC(=O)C(CC1=CC=CC=C1)N |
Otros números CAS |
1795-96-6 |
Sinónimos |
L-phenylalanine ethylester phenylalanine ethyleste |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)



![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)




![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
